molecular formula CH2Cl2S2 B14301190 Bis(chlorosulfanyl)methane CAS No. 114079-01-5

Bis(chlorosulfanyl)methane

Cat. No.: B14301190
CAS No.: 114079-01-5
M. Wt: 149.1 g/mol
InChI Key: YXUFPPFTIQOPFR-UHFFFAOYSA-N
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Description

Bis(chlorosulfanyl)methane (Cl–S–CH₂–S–Cl) is a sulfur-containing organic compound featuring two chlorosulfanyl (–SCl) groups bonded to a central methane carbon. This article focuses on comparing its structural and physicochemical characteristics with similar compounds, leveraging data from crystallography, spectroscopy, and industrial applications.

Properties

CAS No.

114079-01-5

Molecular Formula

CH2Cl2S2

Molecular Weight

149.1 g/mol

IUPAC Name

chlorosulfanylmethyl thiohypochlorite

InChI

InChI=1S/CH2Cl2S2/c2-4-1-5-3/h1H2

InChI Key

YXUFPPFTIQOPFR-UHFFFAOYSA-N

Canonical SMILES

C(SCl)SCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorosulfanyl)methane typically involves the reaction of methane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction can be represented as follows:

CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl\text{CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl} CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl

This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bis(chlorosulfanyl)methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.

    Substitution: The chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(chlorosulfanyl)methane has several applications in scientific research, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of bis(chlorosulfanyl)methane involves its interaction with various molecular targets. The chlorosulfanyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfur Oxidation State : Bis(chlorosulfanyl)methane’s sulfur atoms are in a lower oxidation state (0) compared to sulfinyl (+4) or sulfonyl (+6) analogs. This increases its nucleophilic reactivity, as seen in Bis(2-chloroethylthio)methane, which requires dry storage to prevent hydrolysis .
  • Crystal Packing : Sulfinyl and sulfonyl derivatives exhibit stronger intermolecular interactions (e.g., C–H···O in Bis(phenylsulfinyl)methane and 3D hydrogen bonding in Bis(methylsulfonyl)methane ). These interactions are absent in chlorosulfanyl analogs, suggesting lower melting points and higher volatility.
  • Steric Effects : Bulky substituents (e.g., phenyl groups) influence molecular conformation. For instance, Bis(phenylsulfinyl)methane shows significant torsion angle variations (-6.66° to -21.70°), contrasting with the near-planar meso stereoisomers .
2.3 Spectroscopic and Thermodynamic Data
  • Mass Spectrometry : Bis(phenylsulfonyl)methane’s spectrum (NIST data ) shows fragmentation patterns characteristic of sulfonyl groups, aiding in identification.
  • Thermal Stability : Sulfonyl derivatives (e.g., Bis(4-chlorophenylsulfonyl)methane ) exhibit higher decomposition temperatures due to strong dipole-dipole interactions.

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